molecular formula C30H44BrN B12572110 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline CAS No. 192137-56-7

4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline

Cat. No.: B12572110
CAS No.: 192137-56-7
M. Wt: 498.6 g/mol
InChI Key: UPOCADJIGRNKBT-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is an organic compound with the molecular formula C30H44BrN and a molecular weight of 498.581 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethenyl chain, which is further connected to an aniline moiety substituted with two octyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a coupling reaction to introduce the ethenyl group. The final step involves the alkylation of the aniline moiety with octyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenyl and octyl groups can modulate the compound’s hydrophobicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring enhanced membrane permeability and hydrophobic interactions .

Properties

CAS No.

192137-56-7

Molecular Formula

C30H44BrN

Molecular Weight

498.6 g/mol

IUPAC Name

4-[2-(4-bromophenyl)ethenyl]-N,N-dioctylaniline

InChI

InChI=1S/C30H44BrN/c1-3-5-7-9-11-13-25-32(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(31)22-18-27/h15-24H,3-14,25-26H2,1-2H3

InChI Key

UPOCADJIGRNKBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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